molecular formula C15H10F2O B8160256 2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene

2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene

Cat. No.: B8160256
M. Wt: 244.23 g/mol
InChI Key: PLBDQYZJBXOJAX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene: is an organic compound that features a benzene ring substituted with benzyloxy, ethynyl, and difluorobenzene groups

Properties

IUPAC Name

5-ethynyl-1,3-difluoro-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c1-2-11-8-13(16)15(14(17)9-11)18-10-12-6-4-3-5-7-12/h1,3-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBDQYZJBXOJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a halogenated precursor reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Ethynyl group reduction can yield alkenes or alkanes.

    Substitution: Fluorine substitution can yield various substituted benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: It can be used in the development of fluorescent probes and imaging agents due to its unique structural properties.

    Industry: Used in the production of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl and fluorine groups can enhance binding affinity and specificity, while the benzyloxy group can modulate solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)ethanol: Similar in structure but lacks the ethynyl and difluorobenzene groups.

    5-Ethynyl-2-fluorobenzene: Contains the ethynyl and fluorine groups but lacks the benzyloxy group.

    2-(Benzyloxy)-1,3-difluorobenzene: Similar but lacks the ethynyl group.

Uniqueness

2-(Benzyloxy)-5-ethynyl-1,3-difluorobenzene is unique due to the combination of benzyloxy, ethynyl, and difluorobenzene groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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